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molecular formula C10H13ClN2O3 B8635040 2-chloro-N-(3-methoxypropyl)-6-nitroaniline

2-chloro-N-(3-methoxypropyl)-6-nitroaniline

Cat. No. B8635040
M. Wt: 244.67 g/mol
InChI Key: PPHVDABSXOKOGV-UHFFFAOYSA-N
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Patent
US08138168B1

Procedure details

1-Chloro-2-fluoro-3-nitrobenzene (2.85 mmol, 0.500 g) was added to an oven dried 50 mL round-bottomed flask equipped for stifling under nitrogen. Dichlormethane (10 mL) and triethylamine (3.13 mmol, 0.437 mL) were added and the resultant solution was cooled to 0° C. with an ice-bath. 3-Methoxypropan-1-amine (2.85 mmol, 0.292 mL) was then added drop-wise via syringe and the resultant solution was stirred at 0° C. for 1 hr. The ice-bath was removed and the reaction was allowed to warm to room temperature and stirred for 16 hr. The reaction solution was poured into water and extracted twice with dichloromethane (50 mL). The organic layer was collected and water was subsequently removed with anhydrous Na2SO4 and the suspension was filtered. The filtrate was collected, concentrated, and dried in-vacuo affording an orange oil, which was then purified by chromatography on slica gel (10-70% ethyl aetate/hexanes) to afford 2-chloro-N-(3-methoxypropyl)-6-nitroaniline (30A) as a yellow solid (2.23 mmol, 0.542 g, 78% yield). ESI-MS: m/z 245.3 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.292 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.437 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.C(N(CC)CC)C.[CH3:19][O:20][CH2:21][CH2:22][CH2:23][NH2:24]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:24][CH2:23][CH2:22][CH2:21][O:20][CH3:19]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])F
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.292 mL
Type
reactant
Smiles
COCCCN
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.437 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 50 mL round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
The reaction solution was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
water was subsequently removed with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in-vacuo
CUSTOM
Type
CUSTOM
Details
affording an orange oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by chromatography on slica gel (10-70% ethyl aetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(NCCCOC)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.23 mmol
AMOUNT: MASS 0.542 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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